molecular formula C15H11N3O2 B2691028 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide CAS No. 478081-19-5

2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide

Cat. No.: B2691028
CAS No.: 478081-19-5
M. Wt: 265.272
InChI Key: XBKIVDRTLARTBN-UHFFFAOYSA-N
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Description

2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrido[1,2-a]indole core with a cyano group at the 10-position and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures . This method provides moderate to good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the cyano group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide is unique due to its specific substitution pattern and the presence of both a cyano group and an acetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c16-8-12-11-5-4-10(20-9-15(17)19)7-14(11)18-6-2-1-3-13(12)18/h1-7H,9H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKIVDRTLARTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327769
Record name 2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.95 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478081-19-5
Record name 2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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